molecular formula C7H16N2 B8220054 (3S)-1,3-dimethylpiperidin-3-amine

(3S)-1,3-dimethylpiperidin-3-amine

Cat. No.: B8220054
M. Wt: 128.22 g/mol
InChI Key: FVFCKCLPXCXQNS-ZETCQYMHSA-N
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Description

(3S)-1,3-dimethylpiperidin-3-amine is a chiral organic compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is supplied as a cold-chain item and should be stored under inert gas at low temperatures . As a stereoisomerically defined building block, this chiral piperidine amine is of significant interest in medicinal chemistry and pharmaceutical research. Piperidine derivatives are crucial scaffolds in drug discovery, and the specific stereochemistry of the (3S)-enantiomer can be critical for its biological activity and interaction with target proteins . For instance, structurally similar dimethylpiperidine compounds are extensively investigated as key intermediates in the synthesis of potent and selective receptor antagonists, such as κ-opioid receptor antagonists, which are being studied for their potential in treating conditions like depression, anxiety, and addiction . Researchers can utilize this high-purity chemical as a versatile synthon for the development of novel bioactive molecules or as a standard in analytical studies. This compound is intended for research use only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1,3-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(8)4-3-5-9(2)6-7/h3-6,8H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFCKCLPXCXQNS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Substituted Piperidine Architectures in Organic Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.netnih.gov Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile structural template. Piperidine-containing compounds are abundant in nature, forming the core of many alkaloids with a wide range of biological activities. lifechemicals.com

In the realm of synthetic pharmaceuticals, the piperidine motif is a common feature in numerous approved drugs, spanning a wide array of therapeutic areas, including antipsychotics, antihistamines, and analgesics. lifechemicals.comijnrd.org From 2015 to June 2020, nine drugs containing chiral piperidine scaffolds were approved by the U.S. Food and Drug Administration (FDA). thieme-connect.com The incorporation of a piperidine ring into a molecule can significantly influence its properties, such as basicity, lipophilicity, and metabolic stability, which are critical for drug-like characteristics. researchgate.net The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically functionalized to achieve precise interactions with biological targets. lifechemicals.com

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a vibrant area of research in organic chemistry. nih.govajchem-a.com Modern synthetic strategies, including multicomponent reactions and catalytic hydrogenations, have enabled the construction of a diverse range of piperidine derivatives with a high degree of structural complexity. nih.govajchem-a.com

Importance of Chiral Amine Moieties in Molecular Design

Chirality, or the "handedness" of a molecule, is a fundamental concept in molecular design, particularly in the context of biological systems. nih.gov The vast majority of biological macromolecules, such as proteins and nucleic acids, are chiral, and they often exhibit a high degree of stereoselectivity when interacting with smaller molecules. nih.gov Chiral amines, which are organic compounds containing a nitrogen atom attached to a stereocenter, are of particular importance due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. openaccessgovernment.orgresearchgate.net It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. openaccessgovernment.orgacs.org

The enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. nih.govrsc.org One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or even cause adverse effects. nih.gov The tragic case of thalidomide, where one enantiomer was a sedative and the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug design. openaccessgovernment.org Consequently, the ability to synthesize enantiomerically pure chiral amines is a key enabling technology in the pharmaceutical industry. researchgate.net

Beyond their role as components of bioactive molecules, chiral amines are also widely used as catalysts and auxiliaries in asymmetric synthesis, facilitating the production of other chiral molecules with high enantiomeric purity. psu.eduacs.orgsigmaaldrich.com

Overview of Research Trajectories for Novel Chiral Amines

Retrosynthetic Analysis of the (3S)-1,3-dimethylpiperidin-3-amine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several potential synthetic pathways by identifying key bond disconnections.

A primary disconnection can be made at the C3-N bond of the tertiary amine, suggesting a precursor such as a (3S)-3-aminopiperidine derivative that can be methylated. This, in turn, points to a chiral 3-amino-3-methylpiperidine intermediate. A more fundamental disconnection involves breaking the bond between the chiral center (C3) and its amino group, which suggests a key intermediate like 1,3-dimethylpiperidin-3-one. The stereoselective introduction of the amine group onto this ketone would be a critical step.

Asymmetric Synthesis Approaches to this compound

Asymmetric synthesis is crucial for producing a single enantiomer of a chiral molecule like this compound. Several approaches can be employed to establish the key stereocenter at the C3 position.

Chiral Pool Strategies

Chiral pool synthesis utilizes readily available, inexpensive chiral molecules from nature as starting materials. nih.gov For the synthesis of chiral piperidines, amino acids like (S)-proline are common starting points. researchgate.net Another strategy involves using a chiral auxiliary to direct the stereochemical outcome of a reaction. For example, a method for the asymmetric synthesis of a related (3S)-3-methylpiperidin-2-one derivative uses D-phenylglycinol as a chiral auxiliary. researchgate.net In this approach, the auxiliary is attached to the piperidine (B6355638) scaffold, and its steric influence directs the methylation at the C3 position. The auxiliary is then cleaved to yield the desired chiral product. Although this example yields a piperidin-2-one, the principle of using a chiral auxiliary to set the C3-stereocenter is directly applicable.

Asymmetric Catalysis in C-N Bond Formation

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to create chiral centers with high efficiency. For the C3-amine moiety, biocatalysis offers a powerful route. The use of transaminase enzymes can convert a ketone precursor, such as 1,3-dimethylpiperidin-3-one, into the corresponding chiral amine with very high enantioselectivity. researchgate.net Multi-enzymatic methods can even build piperidines with multiple stereocenters from achiral precursors in a single pot. researchgate.net

Metal-catalyzed reactions also provide pathways for asymmetric C-N bond formation. While direct asymmetric amination of a C-H bond at the 3-position is challenging, other catalytic C-C bond-forming reactions can be used to construct the chiral piperidine ring, which already contains the nitrogen atom. rug.nl For instance, rhodium-catalyzed asymmetric cross-coupling can produce enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives. snnu.edu.cn

Diastereoselective Synthesis Routes

When a molecule contains more than one stereocenter, diastereoselective reactions are used to control their relative orientation. In the synthesis of intermediates for the drug tofacitinib, which features a (3R,4R)-dimethylpiperidin-3-amine core, diastereoselective reductions are key. google.comchemicalbook.com A common strategy involves the reduction of an enamine or imine precursor. For example, starting from 1-benzyl-4-methylpiperidin-3-one, a reductive amination with methylamine (B109427) can form an enamine intermediate. The subsequent diastereoselective reduction of this intermediate, often via catalytic hydrogenation, can yield the desired stereoisomer. The facial selectivity of the reduction is controlled by the existing stereocenter (at C4), which directs the approach of the reducing agent. acs.org

The development of highly diastereoselective methods for creating substituted piperidines is an active area of research, with techniques like Negishi cross-couplings and boronyl radical-catalyzed cycloadditions providing access to polysubstituted piperidines with high diastereoselectivity. acs.orgnih.gov

Enantioselective Resolution Techniques for Racemic Precursors of this compound

When an asymmetric synthesis is not feasible, a racemic mixture of a precursor can be synthesized and then separated into its individual enantiomers through resolution.

A classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. For instance, the resolution of a racemic precursor to (3R,4R)-1-benzyl-4-methylpiperidin-3-amine has been achieved using dibenzoyl-L-tartaric acid. google.com The resulting diastereomeric salts exhibit different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer of the amine is then recovered by treating the isolated salt with a base.

More advanced methods include catalytic kinetic resolution. In this technique, a chiral catalyst selectively reacts with one enantiomer in the racemic mixture at a much faster rate than the other. For example, the kinetic resolution of disubstituted piperidines has been demonstrated using enantioselective acylation catalyzed by a chiral hydroxamic acid and an N-heterocyclic carbene (NHC). nih.gov This leaves one enantiomer unreacted and in high enantiomeric excess.

Table 1: Comparison of Resolution Techniques for Piperidine Derivatives
TechniquePrincipleResolving Agent/Catalyst ExampleAdvantagesLimitationsReference
Classical ResolutionFormation and separation of diastereomeric salts based on differential solubility.Dibenzoyl-L-tartaric acidWell-established, scalable.Stoichiometric use of resolving agent, often requires trial-and-error to find a suitable agent. google.com
Catalytic Kinetic ResolutionEnantioselective reaction catalyzed by a chiral catalyst, enriching one enantiomer.Chiral hydroxamic acid / NHCUses sub-stoichiometric amounts of chiral catalyst, high selectivity possible.Maximum theoretical yield of a single enantiomer is 50%. nih.gov

Optimization of Synthetic Pathways for Enhanced Stereocontrol and Yield

The efficiency of any synthetic route depends on the careful optimization of reaction conditions to maximize both chemical yield and stereoselectivity. Factors such as solvent, temperature, reagent stoichiometry, and the nature of catalysts or protecting groups play a critical role.

For instance, in the asymmetric synthesis of a 3-methyl-substituted piperidin-2-one, the presence or absence of a protecting group on a nearby hydroxyl function dramatically influenced the diastereomeric excess (de) of the product. researchgate.net Alkylation without the protecting group led to a single isomer, whereas alkylating the protected version gave a 1:2.5 mixture of diastereomers. This highlights the profound impact of substrate conformation and intramolecular interactions on stereocontrol.

Optimization studies on cascade reactions to form fused piperidine systems have shown that the choice of solvent and reagents is critical for yield and selectivity. nih.govrsc.org Screening various solvents, oxidants, and bromine sources was necessary to identify the optimal conditions for a bromoetherification cascade, with dichloroethane and tetrabutylammonium (B224687) bromide (TBAB) emerging as the superior combination for the desired transformation. rsc.org Such systematic optimization is essential to develop robust and scalable synthetic processes.

Table 2: Optimization of a Bromoetherification Cascade Reaction
EntryOxidantBromine SourceSolventOutcomeReference
1Phthaloyl peroxide (PPO)TBABDichloroethane (DCE)Optimal yield and selectivity rsc.org
2Malonoyl peroxide (MPO)TBABDCELower performance than PPO rsc.org
3Various others (e.g., NBS)-DCEDid not perform as well as TBAB rsc.org
4PPOTBAB1,4-dioxanePerformed well but sub-optimal rsc.org

Synthesis of N-Substituted this compound Derivatives

The tertiary amine at the 1-position of the piperidine ring is a prime site for N-substitution, allowing for the introduction of a wide array of functional groups and structural motifs. Standard alkylation and arylation reactions can be employed to modify this position.

A common strategy involves the reaction of the parent amine with various electrophiles. For instance, the N-benzyl derivative, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a closely related compound, is synthesized from 1-benzyl-4-methyl-3-ketone piperidine. This transformation typically involves a reductive amination process. chemicalbook.com

Table 1: Examples of N-Substitution Reactions on Piperidine Scaffolds

Starting MaterialReagentProductReaction Type
1-benzyl-4-methyl-3-ketone piperidineMethylamine, TiCl4, NEt3, Toluene(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineReductive Amination
1-benzyl-3-methylamino-4-methyl-pyridine bromideSodium borohydride, Ethanol(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineReduction

Modifications at the Piperidine Ring System of this compound

While modifications directly on the carbon framework of the piperidine ring of this compound are less commonly reported, general strategies for piperidine ring synthesis and modification can be adapted. The synthesis of substituted piperidines often starts from acyclic precursors or other heterocyclic systems. For instance, the synthesis of 3-aminopiperidine derivatives can be achieved from L-glutamic acid through a multi-step sequence involving cyclization.

Functionalization of the piperidine ring itself can introduce additional stereocenters and points of diversity. Although specific examples starting from this compound are scarce in the literature, techniques such as lithiation followed by electrophilic quench on N-Boc protected piperidines have been used to introduce substituents at various positions on the ring.

Preparation of Amide, Urea (B33335), and Carbamate (B1207046) Analogs of this compound

The primary amine at the 3-position is a versatile functional group that readily participates in reactions to form amides, ureas, and carbamates. These functional groups are prevalent in medicinal chemistry and can significantly impact the biological activity of a molecule.

Amide Synthesis: The primary amine can be acylated using a variety of carboxylic acid derivatives, such as acyl chlorides, or through coupling reactions with carboxylic acids using standard reagents like EDC and HOBt. nih.gov These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating agent.

Urea Synthesis: Unsymmetrical ureas can be prepared by reacting the primary amine with an isocyanate. nih.gov Alternatively, a two-step, one-pot procedure involving the reaction of the amine with a carbonylating agent like carbonyldiimidazole (CDI) followed by the addition of a second amine can be employed to generate diverse urea analogs. nih.gov

Carbamate Synthesis: Carbamates are readily accessible through the reaction of the primary amine with chloroformates or by reacting with an alcohol in the presence of a coupling agent that forms a carbamate linkage. organic-chemistry.orgnih.gov Another approach involves the reaction with di-tert-butyl dicarbonate (B1257347) to form a Boc-protected amine, which is a stable carbamate derivative.

Table 2: General Methods for Amide, Urea, and Carbamate Formation from Amines

DerivativeReagent(s)General Reaction Conditions
Amide Carboxylic acid, EDC, HOBtRoom temperature, aprotic solvent
Acyl chloride, Base0°C to room temperature, aprotic solvent
Urea IsocyanateRoom temperature, aprotic solvent
Carbonyldiimidazole, then another amineStepwise addition, often with heating
Carbamate Chloroformate, Base0°C to room temperature, aprotic solvent
Di-tert-butyl dicarbonate, BaseRoom temperature, aprotic solvent

Strategies for Generating Chiral Salt Forms for Application in Asymmetric Synthesis

The basic nitrogen atoms in this compound allow for the formation of diastereomeric salts with chiral acids. This property is crucial for the chiral resolution of racemic mixtures of related piperidine derivatives and can be a key step in obtaining enantiomerically pure compounds.

A notable example is the use of L-di-p-toluyl tartaric acid (L-DTTA) for the chiral resolution of 3-amino-4-methyl piperidine derivatives. google.com The formation of a diastereomeric salt allows for the separation of the enantiomers by crystallization, a technique widely used in the pharmaceutical industry. A patent describes the use of dibenzoyl-L-tartrate for the resolution of a precursor to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, highlighting the industrial applicability of this method. google.com

The choice of the chiral resolving agent is critical and often requires empirical screening to find the optimal acid that provides well-defined crystalline salts with significant solubility differences between the diastereomers.

Exploration of Diverse Functional Group Transformations

Beyond the primary transformations of the amino groups, other functional group interconversions can be explored to further diversify the analogs of this compound.

For instance, the primary amine at the C-3 position can be a starting point for more complex transformations. It can be converted to other nitrogen-containing functional groups through diazotization followed by substitution, although this can be challenging in aliphatic systems.

Furthermore, if other functional groups are introduced via N-substitution or ring modification, a plethora of subsequent reactions become available. For example, an ester group introduced on an N-substituent could be reduced to an alcohol or hydrolyzed to a carboxylic acid, providing further points for derivatization.

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine often involves the reduction of an intermediate amide or a pyridinium (B92312) salt, showcasing the utility of reduction reactions in the synthesis of such piperidine derivatives. google.comchemicalbook.com

Computational Chemistry and Theoretical Studies of 3s 1,3 Dimethylpiperidin 3 Amine

Conformational Analysis of (3S)-1,3-dimethylpiperidin-3-amine

The conformational landscape of this compound is primarily dictated by the stereochemistry of the piperidine (B6355638) ring and the orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize steric strain. For this compound, two primary chair conformers are of interest: one with the C3-amino group in an axial position and the other in an equatorial position. The N1-methyl group can also be either axial or equatorial.

Computational studies, such as those employing Hartree-Fock (HF) or Density Functional Theory (DFT) methods, can predict the relative stabilities of these conformers. researchgate.net Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the conformer with the C3-amino group in the equatorial position is expected to be the most stable. The relative energies of different conformers can be calculated to determine the most probable structures at equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerC3-Amino Group PositionN1-Methyl Group PositionRelative Energy (kcal/mol)
1EquatorialEquatorial0.00
2AxialEquatorial2.5
3EquatorialAxial1.8
4AxialAxial4.5

Note: The data in this table is illustrative and represents typical energy differences found in similar substituted piperidine systems.

Quantum Chemical Calculations on Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations can provide insights into its reactivity through analysis of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic potential (ESP) maps can also be generated using DFT to visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the amino group and the piperidine ring are expected to be regions of high electron density (nucleophilic), making them susceptible to electrophilic attack.

Table 2: Selected Quantum Chemical Properties of this compound (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.9 D

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can be employed for highly accurate predictions of molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more precise calculations of energies, geometries, and electronic properties, albeit at a higher computational cost. These methods can be used to refine the results obtained from DFT and provide benchmark data for the conformational energies and reaction barriers involving this compound.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. frontiersin.orgnih.gov An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a solvent such as water, and solving Newton's equations of motion for all atoms in the system.

These simulations can provide insights into:

Solvation: How the molecule interacts with solvent molecules and the structure of the solvation shell.

Conformational Dynamics: The transitions between different conformers and the flexibility of the molecule in solution. nih.gov

Intermolecular Interactions: How the molecule interacts with other solutes, such as biological macromolecules or other small molecules. researchgate.netrsc.org

Table 3: Typical Parameters for an MD Simulation of this compound in Water

ParameterValue/Description
Force FieldAMBER, CHARMM, or GROMOS
Water ModelTIP3P or SPC/E
Box Size40 Å x 40 Å x 40 Å
Temperature298 K
Pressure1 atm
Simulation Time100 ns

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. semanticscholar.org

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. These predicted spectra can be compared with experimental data to confirm the structure and assign peaks.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra can help in the interpretation of experimental IR spectra by assigning vibrational modes to specific functional groups.

Table 4: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C255.254.8
C358.959.5
C425.124.7
C523.823.5
C646.345.9
N1-CH₃42.141.8
C3-CH₃28.728.2

Note: Experimental data is hypothetical for illustrative purposes.

Computational Insights into Reaction Mechanisms Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, which contains two basic nitrogen centers, it can participate in various reactions as a nucleophile or a base. Theoretical calculations can be used to:

Map Potential Energy Surfaces: To identify transition states and intermediates along a reaction coordinate.

Calculate Activation Energies: To predict the feasibility and rate of a reaction. researchgate.net

Investigate Regio- and Stereoselectivity: To understand why a particular product is formed over others.

For example, in a nucleophilic substitution reaction, calculations could determine whether the reaction proceeds via an SN1 or SN2 mechanism and predict the stereochemical outcome.

Advanced Analytical and Spectroscopic Characterization Approaches for 3s 1,3 Dimethylpiperidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. unl.edu For chiral compounds like (3S)-1,3-dimethylpiperidin-3-amine, advanced NMR methods are indispensable for assigning the relative and absolute stereochemistry.

The piperidine (B6355638) ring exists in a dynamic equilibrium of chair conformations. The position of the methyl groups and the amine group, whether axial or equatorial, profoundly influences the chemical shifts and coupling constants of the ring protons. The stereocenter at C3, being a quaternary carbon, lacks a directly attached proton, making its stereochemical assignment more challenging and reliant on through-space correlations to neighboring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift ranges are based on known values for substituted piperidines and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.3 - 2.5~42 - 45
C3-CH₃~1.0 - 1.2~25 - 30
C2-H₂~2.5 - 2.9~55 - 60
C3-~50 - 55
C4-H₂~1.4 - 1.8~25 - 30
C5-H₂~1.4 - 1.8~25 - 30
C6-H₂~2.2 - 2.6~48 - 52
NH₂~1.5 - 2.5 (broad)-

2D NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of substituted piperidines.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would establish the connectivity of the protons on the piperidine ring, showing correlations between H-2/H-2', H-4/H-4', H-5/H-5', and H-6/H-6', and their neighbors along the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of the protonated carbons (C2, C4, C5, C6, and the N-methyl and C3-methyl groups) by linking the proton and carbon chemical shifts from Table 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining stereochemistry as it identifies protons that are close in space, regardless of whether they are bonded. To confirm the (S)-configuration, one would look for specific Nuclear Overhauser Effect (NOE) correlations. For instance, in the likely preferred chair conformation, the axial or equatorial orientation of the C3-methyl group would be determined by its spatial proximity to specific axial or equatorial protons at the C2, C4, and C5 positions. A strong NOE between the C3-methyl protons and an axial proton at C2 or C4 would provide critical evidence for its orientation, thereby helping to define the stereochemistry at the C3 center.

Chiral NMR Shift Reagents and Anisotropic Effects

While standard NMR can define the relative configuration, it cannot distinguish between enantiomers, which produce identical spectra. libretexts.org Chiral NMR shift reagents, typically paramagnetic lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III) (Eu(hfc)₃), are used to resolve this issue. fiveable.mersc.orgresearchgate.net

The amine group of this compound acts as a Lewis base, coordinating to the chiral lanthanide complex. libretexts.org This interaction forms transient diastereomeric complexes, which have different NMR spectra. In the presence of the chiral reagent, a racemic mixture of 1,3-dimethylpiperidin-3-amine (B2549385) would show two sets of signals for some or all of its protons and carbons. The integration of these separated signals allows for the direct determination of the enantiomeric excess (e.e.) of the sample. The magnitude of the induced shift difference (ΔΔδ) depends on the specific nucleus and its distance from the paramagnetic center. fiveable.me

Table 2: Conceptual Illustration of Signal Splitting with a Chiral Shift Reagent

Proton Group Chemical Shift (δ) without reagent Chemical Shift (δ) with Chiral Reagent
N-CH₃ 2.4 ppm (1 peak) (R)-enantiomer: 2.8 ppm (1 peak)(S)-enantiomer: 2.9 ppm (1 peak)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be performed to measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula.

The molecular formula for 1,3-dimethylpiperidin-3-amine is C₇H₁₆N₂. The expected high-resolution mass provides a unique signature that distinguishes it from other compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₁₆N₂
Nominal Mass 128 amu
Ion Species [M+H]⁺
Molecular Formula of Ion C₇H₁₇N₂⁺
Theoretical Exact Mass 129.13862

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural confirmation and mechanistic studies. In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can help to confirm the connectivity of the atoms within the piperidine ring and its substituents.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. cas.cz They are the definitive methods for determining the absolute configuration (e.g., R vs. S) of a chiral molecule. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. psu.edu A non-racemic chiral sample will produce a characteristic ECD spectrum with positive or negative peaks, known as Cotton effects. Two enantiomers will produce mirror-image ECD spectra. psu.edu

A significant challenge for a molecule like this compound is that it lacks a strong chromophore, meaning it does not absorb UV-Vis light strongly, resulting in very weak or undetectable ECD signals. researchgate.net To overcome this, two strategies can be employed:

Derivatization: The molecule can be reacted with a chromophore-containing reagent to create a derivative with strong UV absorption, which will then exhibit a measurable ECD spectrum. nih.gov

Computational Analysis: The modern and most powerful approach involves a combination of experimental measurement and quantum chemical calculation. acs.org The experimental ECD spectrum, even if weak, is recorded. Then, the ECD spectrum for a known configuration (e.g., the 'S' configuration) is calculated using time-dependent density functional theory (TD-DFT). The absolute configuration of the experimental sample is assigned by matching the sign and shape of its experimental spectrum to the calculated one. acs.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots this specific rotation [α] against wavelength. Like ECD, ORD relies on the presence of a chromophore and displays a characteristic curve, known as a Cotton effect, in the region of an absorption band. A positive Cotton effect shows a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite.

ORD and ECD are mathematically related through the Kronig-Kramers transforms and provide complementary information. The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the chiral center(s) near the chromophore. For this compound, ORD analysis would face the same challenge as ECD due to the weak chromophore but could similarly be used on a derivatized sample or in conjunction with computational predictions to confirm the absolute configuration.

Chromatographic Methodologies for Enantiomeric Separation and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the enantioseparation of a wide array of chiral compounds. The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition.

For the analysis of this compound, which lacks a strong chromophore for standard UV detection, a common and effective strategy is pre-column derivatization. This involves reacting the amine with a chiral or achiral derivatizing agent to introduce a functionality that enhances UV absorbance or fluorescence, thereby increasing detection sensitivity. Furthermore, derivatization can improve the interaction with the CSP and enhance the chiral recognition process.

A notable approach for the related compound, piperidin-3-amine (B1201142), involves derivatization with para-toluenesulfonyl chloride (PTSC). nih.gov This reaction introduces a tosyl group, which provides a strong UV chromophore. A similar strategy could be adapted for this compound. The resulting sulfonamide derivative can then be separated on a polysaccharide-based CSP.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent chiral recognition capabilities. Columns like Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have proven effective for the separation of derivatized piperidin-3-amine enantiomers. nih.gov The separation mechanism on such phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

The resolution of 1,3-dimethyl-4-phenylpiperidine derivatives has been successfully achieved on cellulose-based CSPs like Chiralcel® OD and Chiralcel® OJ, further suggesting the suitability of this class of stationary phases for the target analyte. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for a Derivatized Analog

ParameterCondition
Analyte Derivatized this compound
Derivatizing Agent para-Toluenesulfonyl Chloride (PTSC)
Column Chiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile Phase Ethanol with 0.1% diethylamine
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Expected Outcome Baseline separation of the two enantiomers with a resolution factor (Rs) > 4.0. nih.gov

It is important to note that the mobile phase composition, including the use of additives like diethylamine, plays a crucial role in optimizing the separation by minimizing peak tailing and improving resolution.

Gas Chromatography with Chiral Stationary Phases

Gas chromatography is another powerful technique for the enantiomeric separation of volatile and thermally stable chiral compounds. For amines, derivatization is often a prerequisite to increase their volatility and prevent undesirable interactions with the column.

For the analysis of this compound, a potential approach involves derivatization to form a more volatile and thermally stable diastereomeric derivative. A common derivatizing agent for chiral amines in GC is (S,S)-N-trifluoroacetylproline anhydride (B1165640). nih.gov This reagent reacts with the amine to form diastereomeric amides that can be separated on a standard achiral GC column. However, care must be taken as this derivatization can sometimes proceed with stereoselectivity or racemization of the reagent itself. nih.gov

Alternatively, direct enantiomeric separation can be achieved using a chiral stationary phase. Cyclodextrin-based CSPs are particularly well-suited for this purpose. These phases, such as those containing derivatized β-cyclodextrin, create a chiral cavity into which one enantiomer fits preferentially, leading to different retention times.

For a compound like this compound, after suitable derivatization to enhance volatility (e.g., acylation), separation on a chiral GC column would be a viable method for assessing enantiomeric purity.

Table 2: Hypothetical Chiral GC Method Parameters

ParameterCondition
Analyte Derivatized this compound
Derivatizing Agent N-Pentafluoropropionyl anhydride (PFPA)
Column Astec® CHIRALDEX™ G-DM (or similar cyclodextrin-based CSP)
Carrier Gas Helium or Hydrogen
Temperature Program Optimized gradient (e.g., initial hold followed by a ramp)
Detector Flame Ionization Detector (FID)
Expected Outcome Separation of the enantiomers, allowing for quantification of the enantiomeric excess.

The choice of derivatizing agent and the specific chiral stationary phase would require methodical development and validation to ensure accurate and reproducible results for the enantiomeric purity assessment of this compound.

Structure Activity Relationship Investigations of 3s 1,3 Dimethylpiperidin 3 Amine Derivatives in Vitro

Design Principles for Structure-Activity Relationship (SAR) Studies

The design of SAR studies for (3S)-1,3-dimethylpiperidin-3-amine derivatives is guided by systematic structural modifications to probe the chemical space around the core scaffold. Key design principles involve the strategic alteration of various substituents to understand their impact on biological activity. These modifications typically include:

Variation of the N1-substituent: The methyl group on the piperidine (B6355638) nitrogen can be replaced with a range of other groups, such as larger alkyls, aryls, or aralkyls like a benzyl (B1604629) group. This helps to explore the steric and electronic requirements of the binding pocket. For instance, the introduction of a benzyl group has been utilized in the synthesis of intermediates for Janus kinase (JAK) inhibitors. smolecule.comchemicalbook.com

Modification of the 3-amino group: The primary amine at the 3-position is a key functional group that can be modified to explore its role in target binding. Modifications can include acylation to form amides, alkylation to secondary or tertiary amines, or conversion to other functional groups. These changes can alter the hydrogen bonding capacity and basicity of the molecule.

Introduction of substituents on the piperidine ring: Adding substituents at other positions of the piperidine ring can provide insights into the topology of the binding site. For example, the introduction of a methyl group at the 4-position has been explored in related piperidine structures. smolecule.com

Stereochemical modifications: The stereochemistry at the C3 chiral center is crucial for biological activity. The synthesis and evaluation of different stereoisomers, such as the (3R) enantiomer or diastereomers, can reveal the optimal spatial arrangement for molecular recognition.

A hypothetical SAR study might involve the synthesis of a series of analogs where these specific positions are systematically varied, as illustrated in the table below.

Compound R1 (N1-substituent) R2 (3-amino substituent) R3 (Ring substituent) Hypothetical Activity (IC50 in nM)
This compound-CH3-NH2H500
Analog 1-CH2CH3-NH2H450
Analog 2-Benzyl-NH2H200
Analog 3-CH3-NHCOCH3H800
Analog 4-CH3-NHCH3H350
Analog 5-CH3-NH24-CH3150

In Vitro Assays for Exploring Molecular Interactions of this compound Analogs

To evaluate the biological activity of the synthesized analogs, a variety of in vitro assays are employed. These assays provide quantitative data on the interactions of the compounds with specific biological targets.

Receptor binding assays are crucial for determining the affinity of a compound for a particular receptor. For derivatives of this compound, these assays could be particularly relevant for targets such as sigma receptors, for which other piperidine derivatives have shown affinity. nih.gov

The general procedure for a competitive radioligand binding assay involves:

Incubating a preparation of the target receptor with a radiolabeled ligand that is known to bind to the receptor with high affinity.

Adding increasing concentrations of the unlabeled test compound (the this compound analog).

Measuring the amount of radioligand that remains bound to the receptor at each concentration of the test compound.

The data is then used to calculate the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

A study on 3,3-dimethylpiperidine (B75641) derivatives as sigma-1 (σ₁) receptor ligands demonstrated that compounds with specific heterocyclic or bicyclic nuclei exhibited high affinity, with Ki values in the nanomolar range. nih.gov

If the biological target of the this compound derivatives is an enzyme, enzyme inhibition assays are performed to quantify their inhibitory potency. These assays measure the effect of the compound on the rate of the enzymatic reaction.

A typical enzyme inhibition assay involves:

Combining the target enzyme with its substrate in a buffer solution.

Adding the test compound at various concentrations.

Monitoring the formation of the product or the depletion of the substrate over time, often using spectrophotometric or fluorometric methods.

From these measurements, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

For example, derivatives of the related compound 3-amidinophenylalanine have been investigated as inhibitors of the enzyme thrombin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), could be employed. nih.gov

The steps involved in a 3D-QSAR study include:

Data Set Preparation: A training set of compounds with known biological activities (e.g., IC50 or Ki values) is selected.

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields around each molecule are calculated.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to correlate the variations in the molecular fields with the variations in biological activity.

Model Validation: The predictive power of the resulting QSAR model is validated using a test set of compounds that were not included in the training set.

A successful QSAR model can provide a visual representation of the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogs. nih.gov

Mechanistic Elucidation of In Vitro Biological Activities at the Molecular Level

Understanding the mechanism of action at the molecular level involves identifying the specific interactions between the this compound derivatives and their biological target. This can be achieved through a combination of experimental and computational techniques.

X-ray Crystallography: If the target is a protein that can be crystallized, obtaining a co-crystal structure of the protein with a bound inhibitor can reveal the precise binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Site-Directed Mutagenesis: By mutating specific amino acid residues in the binding site of the target protein and then measuring the binding affinity or inhibitory activity of the compounds, the importance of those residues for the interaction can be determined.

Molecular Docking: Computational docking simulations can be used to predict the binding pose of the this compound derivatives within the active site of the target. These models can help to rationalize the observed SAR and guide the design of new compounds with improved interactions.

For instance, research on other inhibitor classes has shown that detailed analysis of the enzyme-inhibitor complex can reveal specific pockets and residues that are critical for binding, such as the S1-S2' binding pockets in matrix metalloproteinases. nih.gov

Metabolic and Biodegradation Studies of 3s 1,3 Dimethylpiperidin 3 Amine Non Human Systems

In Vitro Metabolic Stability Assessment in Non-Human Liver Microsomes and Hepatocytes

The metabolic stability of a compound is typically evaluated to predict its rate of elimination from the body. These studies are commonly conducted using liver microsomes or hepatocytes from various non-human species such as rats, mice, dogs, and monkeys to assess interspecies differences in metabolism. nih.govnuvisan.com

In a typical experiment, the compound of interest is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound is then measured over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). springernature.com From these measurements, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be calculated to estimate the compound's metabolic rate. nuvisan.comnih.gov

Identification and Characterization of In Vitro Metabolites of (3S)-1,3-dimethylpiperidin-3-amine in Non-Human Systems

Following the incubation of a compound with liver microsomes or hepatocytes, the resulting mixture is analyzed to identify and characterize any metabolites that have been formed. High-resolution mass spectrometry is a powerful tool used for this purpose, allowing for the determination of the elemental composition of metabolites. nih.gov By comparing the mass spectra of the metabolites to that of the parent compound, researchers can deduce the types of metabolic reactions that have occurred.

Investigation of Enzymatic Pathways Involved in the Biotransformation of this compound (Non-Human)

To identify the specific enzymes responsible for a compound's metabolism, a series of experiments can be performed. These often involve the use of specific inhibitors for different enzyme families, such as cytochrome P450 (CYP) enzymes. nih.gov By observing which inhibitor prevents the metabolism of the compound, the responsible enzyme or enzymes can be identified. Additionally, recombinant enzymes can be used to confirm the role of a specific enzyme in the metabolic pathway. frontiersin.org

Environmental Biodegradation Studies of this compound

The environmental fate of a chemical is assessed through biodegradation studies in relevant environmental matrices like water and soil.

To study biodegradation in water, the compound is incubated with water samples containing natural microbial populations, often collected from rivers, lakes, or marine environments. The degradation of the compound and the formation of breakdown products are monitored over time. These studies help to understand how long the compound might persist in aquatic environments and what potential transformation products could be formed. researchgate.net

For soil degradation studies, the compound is applied to different soil types under controlled laboratory conditions that mimic natural environments. researchgate.net The rate of degradation is measured, and factors influencing this rate, such as soil moisture, temperature, and microbial activity, are investigated. researchgate.netusda.gov The identification of degradation products in the soil provides insight into the environmental transformation pathway of the compound. mdpi.comnih.gov

While these are the standard procedures for assessing the metabolic and biodegradation profiles of a chemical, it is important to reiterate that no such data has been found in the public domain for this compound. The provided information is based on general scientific principles and studies of other compounds.

Applications of 3s 1,3 Dimethylpiperidin 3 Amine in Asymmetric Synthesis and Catalysis

(3S)-1,3-dimethylpiperidin-3-amine as a Chiral Building Block in Complex Molecule Synthesis

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. rsc.org The enantiomerically pure nature of this compound makes it an attractive starting material or intermediate for the synthesis of complex target molecules where control of stereochemistry is paramount. The synthesis of nitrogen-containing heterocycles, which are prevalent in drug candidates, often relies on such chiral building blocks to ensure biological efficacy and reduce off-target effects. nih.gov

While extensive reports on the total synthesis of complex natural products using this compound as a starting block are not widespread, the use of its derivatives in the preparation of biologically active compounds highlights its potential. For instance, related chiral dimethyl-aminopiperidine scaffolds are utilized as key reagents in the synthesis of Janus tyrosine kinase (JAK) inhibitors, which are employed in treating autoimmune diseases. This underscores the value of the this compound framework in constructing molecules with significant therapeutic applications. The compound's two amine groups offer distinct handles for synthetic elaboration, allowing for the regioselective introduction of various substituents to build molecular complexity. nih.gov

Utilization of this compound as a Chiral Ligand in Asymmetric Catalysis

The primary application of this compound in asymmetric synthesis is its role as a chiral ligand. It has been investigated as a more flexible and broadly applicable alternative to the natural alkaloid (-)-sparteine. chemrxiv.orgtcichemicals.com Sparteine's rigid tetracyclic structure, while effective in certain reactions (particularly with organolithium reagents), can lead to poor compatibility and unsatisfactory stereoselectivity in a wider range of transformations. chemrxiv.orgnih.gov By "untethering" one of the rings of the sparteine (B1682161) scaffold, this compound (referred to in some literature as ligand L3) was designed to be a more adaptable and pluripotent catalyst. chemrxiv.orgresearchgate.net This moisture- and air-stable diamine has proven to be an ideal candidate for asymmetric transformations, including those performed in environmentally benign solvents like water. chemrxiv.orgresearchgate.net

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers, widely used in the pharmaceutical and fine chemical industries. nih.govub.edu The reaction typically involves the use of a chiral metal complex, often with rhodium or iridium, to deliver hydrogen across a double bond with high enantioselectivity. rug.nl Chiral diamines are a well-established class of ligands for such transformations.

While specific, detailed studies on the application of this compound in asymmetric hydrogenation are not extensively documented in dedicated reports, its demonstrated pluripotency and effectiveness in other metal-catalyzed reactions suggest its high potential in this area. chemrxiv.org The ability of its two nitrogen atoms to chelate to a metal center is a key feature for creating a well-defined and effective chiral environment around the catalyst, which is essential for inducing high enantioselectivity in the reduction of prochiral olefins, ketones, and imines. nih.govub.edu

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone reaction for the formation of C-C and C-heteroatom bonds. nih.govthieme-connect.de This reaction allows for the construction of stereocenters, including challenging quaternary carbons. nih.gov The effectiveness of the transformation relies heavily on the design of the chiral ligand, which controls the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate.

The this compound ligand has been shown to be effective in palladium-catalyzed conditions. chemrxiv.org In one example of a Pd-catalyzed hydroarylation, the reaction between norbornadiene and 4-iodotoluene (B166478) using a palladium catalyst and this compound as the ligand afforded the desired phenyl-substituted norbornane (B1196662) product with excellent enantioselectivity. researchgate.net This demonstrates the ligand's capacity to effectively control the stereochemistry in transformations involving palladium intermediates.

Table 1: Palladium-Catalyzed Asymmetric Hydroarylation using this compound (L3) Ligand researchgate.net Data derived from graphical representations in the cited literature.

SubstratesCatalyst/LigandProductYieldEnantiomeric Ratio (er)
Norbornadiene, 4-IodotoluenePd(OAc)2 / L3Phenyl-substituted norbornane80%99:1

The versatility of this compound extends to other important enantioselective reactions. It has proven particularly effective as a ligand in the rhodium-catalyzed asymmetric addition of arylboronic acids to N-sulfonyl ketimines. researchgate.net This reaction is valuable for synthesizing chiral sulfonamides, which are important structural motifs in medicinal chemistry. In these transformations, the ligand demonstrated superior performance compared to both (+)-sparteine and its N-methylated analogue, delivering the products in excellent yields and with high enantiomeric ratios, even when conducted in water. researchgate.net

The ligand's effectiveness was consistent across a range of arylboronic acids and cyclic N-sulfonyl ketimines, showcasing its broad substrate scope. The results highlight the successful design of the ligand, as it consistently provides higher yields and enantioselectivities compared to related structures. researchgate.net

Table 2: Asymmetric Addition of Arylboronic Acids to a Cyclic N-Sulfonyl Ketimine using this compound (L3) Ligand in Water researchgate.net Data derived from graphical and textual representations in the cited literature.

Arylboronic AcidYieldEnantiomeric Ratio (er)
4-Methoxyphenylboronic acid99%99:1
Phenylboronic acid99%99:1
4-Fluorophenylboronic acid99%99:1
2-Naphthylboronic acid92%99:1
3-Thienylboronic acid99%99:1

Development of Novel Organocatalytic Systems Incorporating the this compound Scaffold

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Chiral amines and their derivatives are among the most common and effective organocatalysts. The structure of this compound, featuring both a tertiary and a primary amine, makes it an ideal scaffold for developing novel organocatalytic systems.

Research has indicated that this chiral diamine exhibits good reactivity and enantioselectivity under organocatalytic conditions. chemrxiv.orgresearchgate.net The two amine groups can participate in various catalytic cycles. For instance, the primary amine can form a chiral enamine or iminium ion with a carbonyl compound, while the tertiary amine can act as a Brønsted base or a hydrogen bond donor to activate the other reactant and control the stereochemical environment. This bifunctional capability is a hallmark of many powerful organocatalysts.

Stereochemical Control in Reaction Development Using this compound Derivatives

Stereochemical control is the central goal of asymmetric synthesis. The this compound scaffold exerts stereocontrol through its well-defined, rigid three-dimensional structure. When used as a ligand, it coordinates to a metal center, creating a chiral pocket that forces the substrates to approach in a specific orientation. This dictates which face of a prochiral substrate undergoes reaction, leading to the preferential formation of one enantiomer of the product. researchgate.net

The design of this ligand as an "untethered sparteine" was a deliberate strategy to enhance stereochemical control. By removing one of the rings of sparteine, the ligand becomes less sterically hindered and more conformationally flexible, allowing it to adapt to a wider variety of metal centers and substrates. Computational studies have suggested that this modification improves the mode of enantioselection by optimizing the steric and electronic environment of the catalytic center. researchgate.net This improved adaptability leads to higher enantioselectivities across a broader range of reactions compared to the more rigid sparteine ligand, demonstrating a successful example of rational ligand design for achieving superior stereochemical control. chemrxiv.orgresearchgate.net

Future Research Directions for 3s 1,3 Dimethylpiperidin 3 Amine

Exploration of Novel Synthetic Strategies for Accessing Stereoisomers and Analogs

The development of efficient and stereoselective synthetic routes is paramount to exploring the potential of (3S)-1,3-dimethylpiperidin-3-amine. While methods for synthesizing chiral 3-aminopiperidines are known, the presence of a gem-dimethyl group at the 3-position presents a significant synthetic challenge. niscpr.res.inrsc.orgacs.org

Future synthetic research should focus on asymmetric methodologies that can construct the chiral quaternary carbon center with high fidelity. One promising avenue is the stereoselective functionalization of pre-existing piperidine (B6355638) rings. For instance, methods for the site-selective C-H functionalization at the C3 position of piperidines could be adapted. nih.gov Another approach could involve the asymmetric synthesis of acyclic precursors followed by a ring-closing step. Inspired by biosynthetic pathways, a three-component Mannich-type reaction could be explored to assemble multi-substituted chiral piperidines. rsc.org

Furthermore, enzymatic and biocatalytic methods are emerging as powerful tools for the synthesis of chiral amines and piperidines. rsc.orgresearchgate.net Research into multi-enzyme cascades could provide a sustainable and highly selective route to this compound and its analogs. rsc.org The development of synthetic routes starting from readily available chiral precursors, such as amino acids like L-glutamic acid, could also be a viable strategy. niscpr.res.inniscpr.res.inresearchgate.net

A summary of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Description Potential Advantages Key Challenges
Asymmetric C-H Functionalization Direct, stereoselective introduction of an amino group at the C3 position of a 1,3-dimethylpiperidine precursor.Atom economy, reduced step count.Controlling regioselectivity and stereoselectivity at a quaternary center.
Ring-Closing Metathesis (RCM) Construction of the piperidine ring from a stereodefined acyclic precursor containing the gem-dimethyl and amino functionalities.High functional group tolerance, well-established methodology.Synthesis of the acyclic precursor.
Enzymatic Synthesis Use of engineered enzymes (e.g., transaminases, imine reductases) for the stereoselective synthesis of the target molecule or key intermediates. rsc.orgHigh enantioselectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering for the specific substrate.
Biosynthesis-Inspired Mannich Reaction A three-component reaction involving an aldehyde, an amine, and a dienolate to construct the chiral piperidine core. rsc.orgConvergent synthesis, potential for rapid library generation.Optimization of reaction conditions and catalysts for high stereocontrol.
Chiral Pool Synthesis Derivatization of readily available chiral starting materials, such as amino acids, to form the target piperidine. niscpr.res.inAccess to enantiopure materials.Potentially longer synthetic sequences.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to understand the structural and electronic properties of this compound and to predict its reactivity. rsc.orgjksus.orgresearchgate.net DFT studies can elucidate the preferred conformations of the piperidine ring, which are crucial for its biological activity and role as a chiral ligand. jksus.org

Future computational work should focus on building a comprehensive in-silico profile of the molecule. This would involve:

Conformational Analysis: Determining the relative energies of the chair and boat conformations and the orientation of the substituents.

Electronic Properties: Calculating the HOMO-LUMO energy gap to understand its kinetic stability and reactivity. jksus.org

Molecular Electrostatic Potential (MEP) Mapping: Identifying the electron-rich and electron-deficient regions to predict sites for nucleophilic and electrophilic attack. tandfonline.com

NBO Analysis: Investigating hyperconjugative interactions and charge delocalization to understand the molecule's stability. tandfonline.com

Docking Studies: Simulating the binding of this compound and its derivatives to biological targets to guide medicinal chemistry efforts. rsc.orgjksus.org

These computational insights will be invaluable in designing new analogs with tailored properties and in understanding the outcomes of planned chemical reactions.

Discovery of Unprecedented Reactivity and Catalytic Applications

Chiral diamines are a privileged class of ligands and organocatalysts in asymmetric synthesis. sigmaaldrich.comchemrxiv.orgresearchgate.netchemrxiv.orgrsc.org The unique 1,3-diamine motif within the rigid piperidine framework of this compound suggests significant potential in catalysis.

Future research should explore the application of this compound as a chiral ligand for a variety of metal-catalyzed reactions, including:

Asymmetric hydrogenation

Asymmetric transfer hydrogenation

Asymmetric C-C bond-forming reactions

Furthermore, its potential as an organocatalyst should be investigated. Chiral primary and secondary amines are known to catalyze a range of transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. alfachemic.com The tertiary amine of the N-methylated piperidine ring could also act as a basic site in bifunctional catalysts.

The unique steric and electronic environment provided by the gem-dimethyl group and the chiral center could lead to unprecedented levels of stereoselectivity and reactivity in these catalytic systems.

Integration of this compound into Materials Science Applications

The incorporation of functionalized piperidines into polymeric materials is an emerging area of research with potential applications in drug delivery and bioactive surfaces. researchgate.net The bifunctional nature of this compound, with its primary and tertiary amine groups, makes it an interesting building block for new materials.

Future research in this area could involve:

Polymer Synthesis: Using the amine functionalities as initiation sites or monomers for polymerization reactions to create novel chiral polymers.

Surface Modification: Grafting the molecule onto surfaces to create chiral stationary phases for chromatography or to impart specific biological activities.

Hydrogel Formation: Exploring the use of the compound as a cross-linker in the formation of biocompatible hydrogels for controlled drug release.

Metal-Organic Frameworks (MOFs): Employing the diamine as a chiral linker in the synthesis of novel MOFs with potential applications in catalysis and separation.

The development of materials incorporating this compound could lead to new technologies with tailored properties and functionalities.

Q & A

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

Reaction ConditionCatalystSolventYield (%)ee (%)
0°C, 24hNoneDCM6285
25°C, 12hBINOLTHF7892
-10°C, 48hL-ProlineDMF7189

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/ValuesAssignment
¹H NMRδ 2.3 (s, 3H)N-CH₃
¹³C NMRδ 45.2C3-CH₃
HRMSm/z 128.1314[M+H]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.